molecular formula C13H16O4 B1398150 Ethyl 2-p-tolyloxyacetoacetate CAS No. 7699-84-5

Ethyl 2-p-tolyloxyacetoacetate

Cat. No. B1398150
CAS RN: 7699-84-5
M. Wt: 236.26 g/mol
InChI Key: NERWVRLQEALOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for ETAA is C13H16O4 . It contains an ester functional group, an ether linkage, and a beta-keto group.


Physical And Chemical Properties Analysis

The physical and chemical properties of ETAA include a molecular weight of 252.26 g/mol, a predicted density of 1.108±0.06 g/cm3 , and a predicted boiling point of 330.9±27.0 °C .

Scientific Research Applications

Medical Research

ETAA has been used in medical research due to its unique chemical structure and biological activity. For instance, it can be used in the synthesis of poly(2-oxazoline)s, which have shown great potential for application in the biomedical field .

Drug Delivery

Poly(2-oxazoline)s, synthesized using ETAA, have been used in drug delivery systems . The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of drug delivery technologies .

Protein Modification

Poly(2-oxazoline)s have been used for protein modification . For example, poly(2-ethyl-2-oxazoline) could shield the immunogenic sites on the antigenic proteins .

Gene Carriers

Poly(2-oxazoline)s have been used as gene carriers . They can carry genetic material into cells, which is a crucial step in gene therapy .

Anti-fouling Interface

Poly(2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces resist the accumulation of substances such as bacteria, making them useful in various biomedical applications .

Cell Sheet Engineering

Poly(2-oxazoline)s have been used in cell sheet engineering . This involves the creation of thin layers of cells that can be used in tissue engineering .

Hydrogel

Poly(2-oxazoline)s have been used to create hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and they can hold a large amount of water or biological fluids .

properties

IUPAC Name

ethyl 2-(4-methylphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERWVRLQEALOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-p-tolyloxyacetoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-p-tolyloxyacetoacetate

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